Tetrahydrothiophene is a saturated organic heteromonocyclic parent and a member of tetrahydrothiophenes.
Tetrahydrothiophene
CAS No.: 110-01-0
Cat. No.: VC21010117
Molecular Formula: C4H8S
Molecular Weight: 88.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110-01-0 |
|---|---|
| Molecular Formula | C4H8S |
| Molecular Weight | 88.17 g/mol |
| IUPAC Name | thiolane |
| Standard InChI | InChI=1S/C4H8S/c1-2-4-5-3-1/h1-4H2 |
| Standard InChI Key | RAOIDOHSFRTOEL-UHFFFAOYSA-N |
| SMILES | C1CCSC1 |
| Canonical SMILES | C1CCSC1 |
| Boiling Point | 121.0 °C 121.12 °C @ 760 MM HG 119-121 °C |
| Colorform | WATER-WHITE LIQUID |
| Flash Point | 55 °F (12 °C) 12 °C |
| Melting Point | -96.1 °C -96.16 °C -96.2 °C |
Introduction
Physical and Chemical Properties
Physical Properties
Tetrahydrothiophene presents as a colorless to almost colorless transparent volatile liquid with a strong unpleasant odor often described as resembling rotten eggs . The compound exhibits distinct physical characteristics that make it suitable for its various applications.
Table 1: Physical Properties of Tetrahydrothiophene
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C₄H₈S | - |
| Molecular Weight | 88.171 | g/mol |
| Appearance | Colorless liquid | - |
| Melting point | -96 | °C |
| Boiling point | 119 | °C |
| Density | 0.997-1.002 | g/mL at 25°C |
| Flash point | 55 (12.8) | °F (°C) |
| Vapor pressure | 18 | mm Hg at 25°C |
| Odor threshold | 0.00062 | ppm |
| Explosive limit | 1.1-12.1 | %(V) |
| LogP | 1.8 | at 20°C |
| Dielectric constant | 8.61 | - |
The odor properties of tetrahydrothiophene are particularly notable. It possesses a strong sulfurous smell detectable at extremely low concentrations (0.00062 ppm) , which explains its effectiveness as an odorant in gas systems.
Chemical Properties
Tetrahydrothiophene exhibits several important chemical characteristics that determine its behavior in various applications:
The compound is immiscible with water but readily mixes with organic solvents including ethanol, ether, benzene, and acetone . It maintains stability under normal conditions but is highly flammable, with vapor-air mixtures becoming explosive within certain concentration ranges. The wide explosive limit range (1.1-12.1%) combined with its low flash point makes proper handling essential .
Tetrahydrothiophene reacts with sulfur compounds to form stable substances, which contributes to its corrosion prevention capabilities in gas systems . This chemical behavior is particularly valuable in industrial applications where sulfur-containing gases could otherwise lead to infrastructure degradation.
Structural Characteristics
Quantum mechanical calculations using advanced methods have revealed important structural details about tetrahydrothiophene. The molecule exhibits a twist form puckered structure with a twist torsion angle of 13 degrees and possesses a total energy of -347,877.514 kcal/mol, which includes 436.715 kcal/mol of electron correlation energy .
An alternative envelope form of the molecule shows an inter-plane angle of 22 degrees with a total energy of -347,874.430 kcal/mol involving -436.558 kcal/mol electron correlation energy . These structural characteristics influence the compound's chemical behavior and reactivity patterns.
The vibrational properties of tetrahydrothiophene have been extensively studied through IR and laser Raman spectroscopy. The lowest-energy modes of vibration are two molecular out-of-plane deformations, observed at 114 and 166 cm⁻¹, which provide insights into the ring-puckering behavior of this heterocyclic compound .
Synthesis Methods
Multiple synthetic routes exist for the production of tetrahydrothiophene, making it readily available for industrial applications.
The primary industrial method involves the reaction of hydrogen sulfide with tetrahydrofuran in the vapor phase . This process typically requires catalysis by alumina (Al₂O₃) or other heterogeneous acid catalysts. A similar approach utilizes the reaction between hydrogen sulfide and furan at 400°C, also catalyzed by alumina .
A more recent synthetic pathway involves nucleophilic thiyl radical intramolecular cycloaddition to construct C–S bonds under transition-metal-free conditions . This environmentally friendly method offers excellent stereoselectivity with Z/E ratios up to 99/1 and uses odorless, stable, and economical potassium ethyl xanthate (EtOCS₂K) as the sulfur source . This process is notable for its broad substrate scope and good functional group tolerance.
Reactions
Tetrahydrothiophene participates in various chemical reactions, making it valuable in synthesis and coordination chemistry.
A principal reaction is its oxidation to form sulfolane (tetrahydrothiophene 1,1-dioxide), a process represented by the equation:
C₄H₈S + 2O → C₄H₈SO₂
Sulfolane serves as a polar, odorless solvent with industrial importance, though commercial production typically employs butadiene rather than tetrahydrothiophene as the starting material .
In coordination chemistry, tetrahydrothiophene functions as a ligand, binding to metal centers through its sulfur atom. A notable example is the complex chloro(tetrahydrothiophene)gold(I), which finds applications in specialized chemical synthesis .
Additionally, tetrahydrothiophene has been employed as an organocatalyst for specific reactions, such as those between enynediones and benzoic acid to produce highly substituted furfuryl alcohol benzoates .
Applications and Uses
Industrial Applications
Tetrahydrothiophene serves as a valuable solvent for various industrial processes due to its chemical properties and stability . It functions effectively in fire safety stench warning systems in underground mines, where its persistent and distinctive odor alerts workers to potential hazards .
In the pharmaceutical and agrochemical sectors, tetrahydrothiophene is utilized as an intermediate in the synthesis of various compounds, contributing to the production of medications and agricultural chemicals .
Research Applications
In research settings, tetrahydrothiophene has been explored as an organocatalyst for specific chemical transformations. It has demonstrated utility in reactions between enynediones and benzoic acid to create highly substituted furfuryl alcohol benzoates , showcasing its potential in facilitating complex organic transformations.
The coordination chemistry of tetrahydrothiophene continues to be an area of active research, with its ability to form complexes with various metals leading to applications in catalysis and materials science.
Natural Occurrence
While many industrial chemicals are purely synthetic, tetrahydrothiophene and its derivatives occur naturally in several biological systems.
Unsubstituted tetrahydrothiophene has been identified as a volatile component in Eruca sativa Mill. (salad rocket) . Various monocyclic substituted tetrahydrothiophenes have been isolated from multiple Allium species, including:
-
Allium fistulosum 'Kujou'
-
Allium sativum (garlic)
-
Allium cepa (onion)
-
Allium schoenoprasum (chives)
Tetrahydrothiophene structures also appear in more complex natural products. Albomycins, a group of antibiotics produced by Streptomyces species, contain tetrahydrothiophene rings in their structure . Similarly, biotin (vitamin B7) and neothiobinupharidine (and other nuphar alkaloids) incorporate bicyclic and polycyclic tetrahydrothiophene-containing structures .
These natural occurrences highlight the biological relevance of the tetrahydrothiophene scaffold and suggest potential for biomimetic applications.
Environmental Impact
Understanding the environmental fate and behavior of tetrahydrothiophene is essential for responsible management and use.
In atmospheric environments, tetrahydrothiophene is expected to rapidly oxidize through reactions with hydroxyl radicals . This property suggests limited persistence in air, though proper emission controls remain important to prevent localized air quality issues.
The compound's immiscibility with water and its organic nature suggest potential for bioaccumulation and persistence in soil and water environments if released. Its LogP value of 1.8 indicates moderate lipophilicity, which could contribute to biological uptake in aquatic organisms.
Industrial uses of tetrahydrothiophene require appropriate handling and disposal protocols to prevent environmental contamination. Given its hazardous properties, release prevention and spill response plans should be integral components of industrial settings where this chemical is utilized.
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